Kokumi Taste-Modifying Potency: Sensory Threshold and Matrix-Dependent Enhancement of γ-Glu-Val
γ-Glu-Val exhibits a distinct sensory profile compared to other kokumi γ-glutamyl dipeptides, particularly γ-Glu-Leu. In sensory evaluation, the detection threshold of γ-Glu-Val in water is reported to be between 3.3 and 9.4 mmol/L for an unspecific astringent sensation [1]. Crucially, in a savory matrix (chicken broth or MSG/NaCl solution), the threshold decreases significantly, demonstrating a matrix-dependent enhancement effect that is a hallmark of kokumi substances. While both γ-Glu-Val and γ-Glu-Leu induce kokumi mouthfulness, γ-Glu-Val's interaction profile with the T1R1 umami receptor differs from that of γ-Glu-Leu and γ-Glu-Cys-β-Ala, suggesting differential utility in complex food systems [1][2].
| Evidence Dimension | Sensory Detection Threshold in Water |
|---|---|
| Target Compound Data | 3.3 - 9.4 mmol/L (unspecific astringent sensation) |
| Comparator Or Baseline | γ-Glu-Leu: 3.3 - 9.4 mmol/L (similar range); γ-Glu-Cys-β-Ala: 3.3 - 9.4 mmol/L (similar range) |
| Quantified Difference | Comparable intrinsic threshold range; differentiation arises from matrix-dependent enhancement factor (e.g., 32-fold decrease for γ-Glu-Cys-β-Ala in MSG/NaCl) [1]. Direct matrix enhancement factor for γ-Glu-Val not explicitly quantified in this reference but is a key contributor to bean-derived kokumi. |
| Conditions | Sensory analysis of aqueous solutions and savory matrices (chicken broth, MSG/NaCl); Human sensory panel [1]. |
Why This Matters
This data confirms γ-Glu-Val as a tasteless kokumi modulator, differentiating it from basic tastants and guiding its application level in flavor formulations.
- [1] Dunkel A, Köhler J, Hofmann T. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). J Agric Food Chem. 2007;55(16):6712-6719. doi:10.1021/jf071276u View Source
- [2] Guo J, Mai R, Dong H, Zeng X, Bai W, Yang J. Mechanism for the differential taste-enhancing effect of the kokumi peptide γ-glutamyl-valine. Food Science. 2022;43(3):33-39. doi:10.7506/spkx1002-6630-20201225-288 View Source
